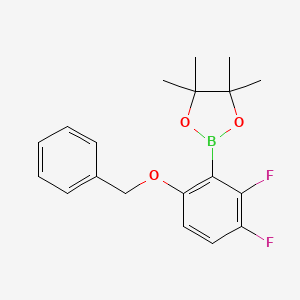

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

説明

BenchChem offers high-quality 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHWIASKEBANNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656775 | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-70-0 | |

| Record name | 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Difluoro-6-(benzyloxy)phenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic strategy centered on directed ortho-metalation (DoM), offering in-depth explanations of the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthetic transformation.

Introduction: The Significance of Fluorinated Arylboronic Esters

Boronic acids and their ester derivatives are foundational pillars in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds are valued for their stability, low toxicity, and versatile reactivity, making them indispensable intermediates for constructing complex molecular architectures.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] Consequently, arylboronic esters featuring fluorine substituents, such as 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, are highly sought-after building blocks. They serve as key precursors for introducing fluorinated phenyl moieties into a wide array of biologically active compounds, from kinase inhibitors to central nervous system agents.

This guide focuses on a reliable and regioselective synthetic route to the title compound, leveraging the power of directed ortho-metalation to control the position of borylation on a polysubstituted aromatic ring.

Synthetic Strategy: Retrosynthesis and Mechanistic Rationale

The target molecule, 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, presents a specific regiochemical challenge: installing a boronic ester group ortho to a benzyloxy substituent and adjacent to a fluorine atom. A retrosynthetic analysis points towards a directed ortho-metalation (DoM) strategy as the most effective approach.

Retrosynthetic Analysis:

The pinacol boronate ester can be formed by reacting an organometallic intermediate—specifically an aryllithium species—with a suitable boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate or i-PrOBPin). This key aryllithium intermediate is, in turn, generated regioselectively from the starting material, 1-(benzyloxy)-2,3-difluorobenzene, via a DoM reaction.

The Role of the Directed Metalation Group (DMG):

The central principle of DoM is the use of a functional group on the aromatic ring that can coordinate to an organolithium reagent (e.g., n-butyllithium), thereby directing deprotonation to the adjacent ortho position.[4][5] In this synthesis, the benzyloxy group (-OCH₂Ph) serves as an effective Directed Metalation Group (DMG).

The mechanism proceeds as follows:

-

Coordination: The Lewis basic oxygen atom of the benzyloxy group coordinates with the Lewis acidic lithium atom of the alkyllithium base (e.g., n-BuLi).[6] This brings the base into close proximity to the C-H bond at the C6 position.

-

Deprotonation: The coordinated alkyllithium then abstracts the proton from the C6 position, which is the most kinetically accessible ortho proton. This forms a highly reactive aryllithium intermediate that is stabilized by the continued coordination with the benzyloxy group.

-

Borylation: The aryllithium intermediate subsequently reacts with an electrophilic boron source, such as i-PrOBPin. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom, displacing the isopropoxy group and forming the desired C-B bond.

-

Protection: The resulting boronic acid is protected in situ as its pinacol ester, which enhances stability and facilitates purification.

This DoM approach offers superior regiocontrol compared to other methods like electrophilic aromatic substitution, which would likely yield a mixture of isomers.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles | Purity |

| 1-(Benzyloxy)-2,3-difluorobenzene | C₁₃H₁₀F₂O | 220.22 | 5.00 g | 22.7 mmol | >98% |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 10.9 mL | 27.2 mmol | 2.5 M in hexanes |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₉H₁₉BO₃ | 186.06 | 5.07 g | 27.2 mmol | >97% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | <50 ppm H₂O |

| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 30 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 100 mL | - | ACS Grade |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 30 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Synthetic Procedure

-

Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(benzyloxy)-2,3-difluorobenzene (5.00 g, 22.7 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.

-

Lithiation: Slowly add n-butyllithium (10.9 mL of a 2.5 M solution in hexanes, 27.2 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.07 g, 27.2 mmol) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to afford the pure 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester as a white solid or colorless oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.

Caption: Synthetic workflow for the target compound via DoM.

Characterization and Quality Control

To confirm the identity and purity of the final product, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the benzylic protons, the aromatic protons of the benzyl group, the aromatic proton on the difluorophenyl ring, and the methyl groups of the pinacol ester.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.

-

¹¹B NMR: Will show a characteristic signal for the tetracoordinate boron atom of the pinacol ester.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₂₀H₂₃BF₂O₃).

-

Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

Conclusion

The synthesis of 2,3-difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is effectively and regioselectively achieved through a directed ortho-metalation strategy. By utilizing the benzyloxy group as a powerful directing group, this method provides reliable access to a valuable and versatile building block for applications in drug discovery and materials science. The protocol described herein is robust and scalable, offering a practical solution for researchers requiring this key intermediate.

References

-

Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Retrieved from [Link]

-

Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 8(7), 1505-1517. [Link]

-

Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth., 97, 1-11. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5204–5207. [Link]

-

Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1285. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

An In-depth Technical Guide to 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester: Synthesis, Characterization, and Application

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale and practical insights to empower researchers in their synthetic endeavors.

Strategic Importance and Physicochemical Profile

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a key intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple functionalities: a versatile boronic ester for cross-coupling reactions, ortho-difluoro substitution which can modulate the electronic properties and metabolic stability of the target molecule, and a benzyloxy group that can act as a protected phenol, allowing for late-stage functionalization.

Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₁BF₂O₃ | Calculated |

| Molecular Weight | 346.18 g/mol | Calculated |

| CAS Number | 1353347-79-1 | Chemical Abstract Service |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Chloroform, Ethyl Acetate) | General knowledge of boronic esters |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids and oxidizing agents | General knowledge of boronic esters |

Synthesis and Purification: A Guided Protocol

The synthesis of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a multi-step process that requires careful control of reaction conditions. The following protocol is a well-established and reliable method, grounded in fundamental principles of organometallic chemistry.

Synthesis of 1-(Benzyloxy)-2,3-difluorobenzene (Starting Material)

The initial step involves the protection of the phenolic hydroxyl group of 2,3-difluorophenol as a benzyl ether. This is a crucial step to prevent unwanted side reactions in the subsequent borylation step.

Protocol:

-

To a solution of 2,3-difluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(benzyloxy)-2,3-difluorobenzene.

Causality and Insights: The use of a relatively weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without causing decomposition of the starting material or product. Acetone and acetonitrile are excellent solvents for this Williamson ether synthesis due to their polarity and ability to dissolve both the organic and inorganic components to some extent.

Borylation via Ortho-Directed Metalation

The key step in the synthesis is the regioselective introduction of the boronic ester group. This is achieved through an ortho-directed metalation, where the benzyloxy group directs the deprotonation to the adjacent ortho position.

Protocol:

-

Dissolve 1-(benzyloxy)-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxypinacolborane, 1.2 eq) in anhydrous THF.

-

Add the solution of the borate ester to the lithiated species at -78 °C via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Causality and Insights: The benzyloxy group acts as a directed metalation group (DMG), coordinating to the lithium cation and directing the deprotonation to the sterically accessible ortho position. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate. Isopropoxypinacolborane is a common and effective electrophile for trapping the aryllithium species to form the desired boronic ester.

Purification Strategy

Purification of boronic esters can sometimes be challenging due to their propensity to undergo hydrolysis or be adsorbed strongly onto silica gel.

Protocol:

-

Purify the crude product by flash column chromatography on silica gel.

-

To minimize degradation on silica, consider pre-treating the silica gel with a small amount of a non-polar solvent containing 1% triethylamine to neutralize acidic sites.

-

Alternatively, for particularly sensitive compounds, boric acid-impregnated silica gel can be used to suppress over-adsorption.

-

Elute with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester as a solid.

Causality and Insights: The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the surface of silica gel. Neutralizing the silica with a base or using boric acid-impregnated silica can mitigate this issue, leading to higher recovery of the product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.50-7.30 (m, 5H): Aromatic protons of the benzyl group.

-

δ 7.10-6.90 (m, 2H): Aromatic protons of the difluorophenyl ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

δ 5.15 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂Ph).

-

δ 1.35 (s, 12H): Methyl protons of the pinacol ester group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 160-150 (m): Aromatic carbons attached to fluorine and oxygen. The signals will likely appear as doublets or triplets due to C-F coupling.

-

δ 136.5 (s): Quaternary carbon of the benzyl group attached to the phenyl ring.

-

δ 128.8, 128.3, 127.5 (s): Aromatic carbons of the benzyl group.

-

δ 120-110 (m): Aromatic carbons of the difluorophenyl ring.

-

δ 84.0 (s): Quaternary carbons of the pinacol ester group attached to oxygen.

-

δ 71.0 (s): Methylene carbon of the benzyloxy group (-OCH₂Ph).

-

δ 24.8 (s): Methyl carbons of the pinacol ester group.

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 347.15

-

Expected [M+Na]⁺: 369.13

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct biaryl and heteroaryl structures.[1]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1.0 eq), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and depends on the specific substrates being used.[2] The presence of the ortho-difluoro substituents can influence the reactivity of the boronic ester, sometimes requiring more forcing conditions or specialized catalyst systems to achieve high yields.

Visualizing the Synthetic Pathway and Reaction Mechanism

Synthetic Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a valuable and versatile building block in organic synthesis. Its preparation, while requiring careful execution of organometallic techniques, is achievable through a logical and well-understood synthetic sequence. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and utilize this important compound in their research and development activities.

References

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries rearrangement. Chemical Society Reviews, 43(2), 412-442. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

-

Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection in the mindset of the synthetic chemist. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8553-8572. [Link]

Sources

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester chemical properties

An In-Depth Technical Guide to 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, a key building block in modern organic synthesis. Boronic acids and their pinacol esters are exceptionally stable, versatile reagents crucial for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This specific molecule incorporates several features of high value to medicinal chemists and materials scientists: a difluorinated phenyl ring, which can enhance metabolic stability and binding affinity, and a benzyloxy-protected phenol, which allows for subsequent functionalization. This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, provides a plausible synthetic route, explores its primary application in cross-coupling chemistry with mechanistic insights, and outlines essential safety and handling protocols.

Physicochemical Properties & Specifications

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a white to off-white solid under standard conditions. The pinacol ester group confers greater stability and easier handling compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation while still being highly effective in catalysis.[2]

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Chemical Structure | |

| (Illustrative Structure) | |

| CAS Number | 1353392-18-6[3] |

| Molecular Formula | C₁₉H₂₁BF₂O₃ |

| Molecular Weight | 346.18 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate. |

Synthesis & Mechanistic Considerations

The synthesis of functionalized arylboronic esters is most commonly achieved through palladium-catalyzed borylation of an appropriate aryl halide or triflate. This method, a variation of the Miyaura borylation, offers high functional group tolerance and generally proceeds in good yields.[5] The logical precursor for the title compound is 1-(benzyloxy)-2,3-difluoro-6-iodobenzene.

Proposed Synthetic Workflow: Miyaura Borylation

The reaction couples the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 1-(benzyloxy)-2,3-difluoro-6-iodobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.2 M).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Reagent Selection

-

Catalyst (Pd(dppf)Cl₂): This palladium complex is a robust and versatile catalyst for cross-coupling reactions. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the palladium center throughout the catalytic cycle.

-

Base (Potassium Acetate): A mild base is required to facilitate the transmetalation step of the borylation cycle. KOAc is effective and generally does not promote side reactions with sensitive functional groups.

-

Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle and serves as the source of the pinacol boronate moiety.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[6] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and exceptional tolerance of diverse functional groups.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of the title compound with a generic aryl bromide (Ar-Br).

-

In a reaction vessel, combine 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1.1 equiv), the aryl bromide (1.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Add a base, such as aqueous sodium carbonate (2 M solution, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).[7]

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 4:1).[8]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-110 °C under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting biaryl product by flash column chromatography or recrystallization.

Causality in Experimental Design

-

Boronic Ester vs. Boronic Acid: While boronic acids are often more reactive, pinacol esters offer superior stability, longer shelf-life, and simplified purification.[9] The choice between them can depend on the reactivity of the coupling partner.

-

Base Selection: The base plays a critical role in activating the boronic ester for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides, while carbonates are sufficient for more reactive bromides and iodides.

-

Solvent System: The use of a biphasic system with water often accelerates the reaction. Water can aid in dissolving the inorganic base and may influence the transmetalation mechanism.[8]

Advanced Synthetic Utility & Strategy

The true power of this building block lies in the strategic use of its integrated functionalities.

Role of the Substituents

-

Difluoro Motif: The two fluorine atoms are electron-withdrawing, which modulates the electronics of the aromatic ring. In a pharmaceutical context, fluorine substitution can block metabolic oxidation sites, increase lipophilicity, and favorably alter pKa, leading to improved drug-like properties.

-

Benzyloxy Protecting Group: The benzyloxy group serves as a robust protecting group for a phenol. After the Suzuki-Miyaura coupling has been performed, this group can be selectively removed to unmask a hydroxyl group, which can then be used for further synthetic transformations (e.g., etherification, esterification, or as a directing group for subsequent reactions).

Strategic Synthetic Workflow

The use of this reagent enables a multi-step synthetic sequence where complex molecular architecture can be built efficiently.

Caption: Strategic logic for a multi-step synthesis using the title compound.

Protocol: Benzyl Group Deprotection

-

Dissolve the benzyloxy-containing biaryl (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 equiv by weight).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir vigorously at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, carefully filter the mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the deprotected phenolic product, which can often be used without further purification.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry place.[3] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[10]

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[11]

Conclusion

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its combination of a stable boronate handle for reliable Suzuki-Miyaura coupling, a difluorinated aromatic core for tuning molecular properties, and a deprotectable phenolic group for subsequent functionalization makes it an ideal building block for multi-step synthetic campaigns in drug discovery and materials science. Understanding its properties, reactivity, and handling requirements allows researchers to effectively leverage this compound to achieve their synthetic goals.

References

-

3 - Provides general safety and handling information.

-

12 - National Center for Biotechnology Information.

-

13 - ChemicalBook.

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]

-

Fawcett, F., & Aggarwal, V. K. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 8, 14789. [Link]

-

10 - Fisher Scientific.

-

- Sigma-Aldrich.

-

- Organic Syntheses.

-

14 - Sigma-Aldrich.

-

11 - J & W PharmLab, LLC.

-

Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1753–1760. [Link]

-

- National Center for Biotechnology Information.

-

15 - The Royal Society of Chemistry.

-

Goti, G., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition, 55(47), 14743-14747. [Link]

-

Santos, E. A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

- ResearchGate.

-

Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2794–2797. [Link]

-

6 - TCI Chemicals.

-

- Sigma-Aldrich.

-

- Boron Molecular.

-

4 - Halochem.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. halochem.com [halochem.com]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester | C12H16BFO3 | CID 72219403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester CAS#: 1204580-70-0 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. Boronic acid pinacol esters are lauded for their versatility in cross-coupling reactions, yet their stability can be a critical factor influencing reaction outcomes, shelf-life, and analytical accuracy. This document delineates the intrinsic chemical properties of the title compound, explores its primary degradation pathways, and offers field-proven protocols for its storage, handling, and stability assessment. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers aiming to optimize the use of this valuable reagent.

Introduction: The Double-Edged Sword of Boronic Esters

Boronic acids and their pinacol esters are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The pinacol ester of a boronic acid, such as 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, offers significant advantages over its corresponding free boronic acid. The pinacol group acts as a protecting group, enhancing the compound's stability by shielding the boron atom from degradation pathways like dehydration to form boroxines.[1] This improved stability translates to a longer shelf-life, easier handling, and often, more reproducible reaction yields.[1]

However, the stability of boronic acid pinacol esters is not absolute. They are susceptible to degradation under certain conditions, with hydrolysis being a primary concern.[2][3] The rate and extent of this degradation are intricately linked to the electronic and steric environment of the boronic ester, as well as external factors such as pH, temperature, and the presence of moisture. For a molecule like 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, the substituents on the phenyl ring—two electron-withdrawing fluorine atoms and a bulky, electron-donating benzyloxy group—create a unique electronic and steric profile that dictates its stability. Understanding these nuances is paramount for its effective application.

Molecular Structure and Predicted Stability Profile

The stability of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is governed by the interplay of its constituent functional groups.

Key Structural Features:

-

Pinacol Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring provides steric hindrance around the boron atom, offering protection against nucleophilic attack and hydrolysis.[1]

-

Fluorine Substituents (positions 2 and 3): As highly electronegative atoms, the fluorine substituents have a strong electron-withdrawing inductive effect. This effect can influence the Lewis acidity of the boron atom, potentially impacting its susceptibility to hydrolysis.

-

Benzyloxy Group (position 6): The ortho-benzyloxy group introduces significant steric bulk around the boronic ester moiety. This steric hindrance can further protect the boron atom from external reagents, including water.

The combined electronic effects of the fluorine atoms and the steric hindrance from the benzyloxy group and the pinacol ester itself are anticipated to confer a relatively high degree of stability to this molecule compared to simpler, un-substituted phenylboronic acid pinacol esters. However, this does not preclude degradation, especially under forcing conditions.

Primary Degradation Pathway: Hydrolysis

The most prevalent degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester to yield the corresponding boronic acid and pinacol.[2][3] This process is often reversible but can lead to the formation of undesired byproducts and a reduction in the effective concentration of the active coupling partner.

Mechanism of Hydrolysis

The hydrolysis of a boronic acid pinacol ester is typically initiated by the nucleophilic attack of a water molecule on the Lewis acidic boron atom. This is often facilitated under either acidic or basic conditions. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the B-O bonds.

Caption: Generalized workflow for the hydrolysis of the boronic acid pinacol ester.

Factors Influencing Stability

Several factors can significantly impact the stability of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester.

| Factor | Influence on Stability | Rationale |

| Moisture | High | Water is a direct reactant in the hydrolysis pathway. Exposure to atmospheric or solvent-borne moisture will accelerate degradation. |

| pH | High | Both acidic and basic conditions can catalyze hydrolysis. Neutral pH is generally preferred for storage. |

| Temperature | Medium | Elevated temperatures can increase the rate of hydrolysis and other potential degradation pathways. |

| Light | Low to Medium | While not the primary concern, prolonged exposure to high-energy light can potentially induce degradation, especially in the presence of photosensitizers. |

| Oxidizing Agents | Medium | Boronic acids and their esters can be susceptible to oxidation, which can lead to deboronation.[4] |

Recommended Storage and Handling Protocols

To ensure the longevity and efficacy of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air.[5] Refrigeration is also recommended to reduce the rate of any potential degradation.[6]

-

Handling: All handling should be performed in a dry, well-ventilated area. Use of a glove box or a dry, inert atmosphere is ideal, especially when handling small quantities for extended periods. Avoid inhalation of dust and contact with skin and eyes.[7]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester, the following experimental protocols can be employed.

Protocol 1: HPLC-Based Stability Study

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the degradation of the pinacol ester and the formation of the corresponding boronic acid. However, care must be taken to prevent on-column hydrolysis, which can lead to inaccurate results.[2][8]

Objective: To determine the rate of hydrolysis under specific conditions (e.g., different pH, temperature).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester in a dry, aprotic solvent such as acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).

-

For each time point and condition to be tested, aliquot the stock solution into separate vials.

-

Add the stressor (e.g., aqueous buffer of a specific pH, water-spiked solvent) to each vial.

-

-

Incubation:

-

Incubate the vials at the desired temperature.

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by diluting the sample with a dry, aprotic solvent (e.g., ACN) to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[2]

-

Mobile Phase: A gradient of water (with no pH modifier) and acetonitrile is a good starting point. The use of acidic modifiers like formic acid can sometimes increase on-column hydrolysis.[2]

-

Detector: UV detector set to an appropriate wavelength for the analyte.

-

Analysis: Monitor the peak area of the parent compound (pinacol ester) and the primary degradant (boronic acid). Calculate the percentage of the parent compound remaining at each time point.

-

Caption: Workflow for the HPLC-based stability assessment of the boronic acid pinacol ester.

Protocol 2: NMR-Based Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is an excellent non-invasive technique for monitoring the stability of boronic esters in solution.[9][10]

Objective: To observe the conversion of the pinacol ester to the boronic acid in real-time.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

-

Initial Spectrum:

-

Acquire initial ¹H and ¹¹B NMR spectra to serve as the t=0 reference.

-

-

Initiation of Degradation:

-

Add a known amount of D₂O to the NMR tube to initiate hydrolysis.

-

-

Time-Course Monitoring:

-

Acquire ¹H and ¹¹B NMR spectra at regular intervals.

-

In the ¹H NMR spectrum, monitor the disappearance of the pinacol methyl protons of the ester and the appearance of the pinacol methyl protons of free pinacol.

-

In the ¹¹B NMR spectrum, monitor the shift in the boron signal as the ester is converted to the boronic acid.

-

-

Data Analysis:

-

Calculate the relative integration of the signals corresponding to the pinacol ester and the free boronic acid to determine the extent of hydrolysis over time.

-

Conclusion

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a valuable and relatively stable reagent when handled and stored correctly. Its stability is primarily challenged by hydrolysis, a process that can be mitigated by controlling exposure to moisture and maintaining a neutral pH. The electronic and steric features of this specific molecule—namely, the electron-withdrawing fluorine atoms and the bulky benzyloxy group—likely contribute to its enhanced stability compared to simpler analogs. By employing rigorous analytical techniques such as HPLC and NMR, researchers can confidently assess the stability of this compound, ensuring its optimal performance in synthetic applications and contributing to the overall success of their research and development endeavors.

References

-

Chen, Y., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(23), 5729. Available at: [Link]

-

Dickinson, C. D., & Chang, C. Y. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 190-196. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 716-717. Available at: [Link]

-

Wurzenberger, M. H. H., et al. (2023). Photopolymers Based on Boronic Esters for the Enhanced Degradation of 3D-Printed Scaffolds. ACS Applied Polymer Materials, 5(7), 5438–5447. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Ingenta Connect. Available at: [Link]

- Teijin Aramid. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Aramid.com.

-

Supporting Information Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

- Fisher Scientific. (2009).

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

- Echemi. (n.d.). Boric acid, pinacol ester SDS.

-

Nguyen, T. B., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. ACS Omega, 7(47), 43239–43247. Available at: [Link]

- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-252.

-

Kawaguchi, H., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(15), 4475. Available at: [Link]

- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

-

Kraft, A., & Zarrabeitia, M. (2021). Evaluation of Allylboronic Acid Pinacol Ester as Effective Shutdown Overcharge Additive for Lithium Ion Cells. Journal of The Electrochemical Society, 168(11), 110515. Available at: [Link]

-

Dalmonego, S., et al. (2011). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 594-599. Available at: [Link]

- Fisher Scientific. (n.d.).

-

Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020542118. Available at: [Link]

- CymitQuimica. (2024).

- Bernardini, R., et al. (2009).

-

Gillis, E. P., & Burke, M. D. (2007). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. The Journal of Organic Chemistry, 72(10), 3939–3941. Available at: [Link]

- S. Singh, et al. (2016).

- Thermo Fisher Scientific. (2014).

-

Ting, R., et al. (2008). Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. Journal of Fluorine Chemistry, 129(5), 349-358. Available at: [Link]

-

Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3113–3117. Available at: [Link]

- Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

-

D. G. Hall, et al. (2000). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of the American Chemical Society, 122(41), 10214-10215. Available at: [Link]

- Ting, R., et al. (2008). Capturing aqueous F-18 fluoride with an arylboronic ester for PET. Journal of Nuclear Medicine, 49(supplement 1), 1274-1274.

-

El Bialy, S. A. A., et al. (2006). Synthesis of benzyloxycyanophenylboronic esters. Zeitschrift für Naturforschung B, 61(1), 11-16. Available at: [Link]

- Ting, R., et al. (2008).

-

Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8493–8500. Available at: [Link]

- Frontier Specialty Chemicals. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester.

-

Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3669–3677. Available at: [Link]

- Utku, N. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Middle East Technical University.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

-

Lee, S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(7), 2521–2524. Available at: [Link]

- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid, pinacol ester.

- Organic Chemistry Portal. (n.d.).

- R. L. Augustine. (n.d.). Thermal decomposition of esters.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

Spectroscopic Characterization of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester. As experimental spectra for this specific molecule are not widely published, this document leverages data from structurally similar compounds and fundamental spectroscopic principles to offer a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound in their work.

Rationale and Molecular Structure

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science. The difluorinated phenyl ring offers unique electronic properties and metabolic stability, while the benzyloxy group can participate in hydrogen bonding and provides a handle for further functionalization. The boronic acid pinacol ester is a versatile functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound. This guide will focus on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester. These predictions are based on the analysis of analogous compounds, such as 2,3-difluoro-6-methoxyphenylboronic acid pinacol ester, and established substituent effects in NMR spectroscopy.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 - 7.30 | m | 5H, Phenyl group of benzyl | |

| ~7.10 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 10.0, 2.0 | 1H, H-4 |

| ~6.85 | t | J(H-H) ≈ 8.0 | 1H, H-5 |

| ~5.20 | s | 2H, Benzylic CH₂ | |

| 1.35 | s | 12H, Pinacol methyl groups |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155.0 | dd | J(C-F) ≈ 250, 10 | C-2 |

| ~145.0 | dd | J(C-F) ≈ 250, 12 | C-3 |

| ~136.5 | s | Quaternary C of benzyl group | |

| ~128.6 | s | para-C of benzyl group | |

| ~128.2 | s | ortho-C of benzyl group | |

| ~127.9 | s | meta-C of benzyl group | |

| ~125.0 | d | J(C-F) ≈ 5 | C-4 |

| ~115.0 | d | J(C-F) ≈ 20 | C-5 |

| ~110.0 | dd | J(C-F) ≈ 15, 5 | C-6 |

| ~84.0 | s | Pinacol quaternary C | |

| ~72.0 | s | Benzylic CH₂ | |

| ~24.8 | s | Pinacol methyl C |

Note: The carbon attached to the boron (C-1) is often difficult to observe due to quadrupolar relaxation and is not included in the prediction.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -140 | d | J(F-F) ≈ 20 | F-2 |

| ~ -155 | d | J(F-F) ≈ 20 | F-3 |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 361.16 | [M+H]⁺ |

| 383.14 | [M+Na]⁺ |

| 270.12 | [M - C₇H₇]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy

A standard workflow for NMR analysis is outlined below.

Caption: General workflow for NMR spectroscopic analysis.

Step-by-step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 101 MHz. A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, typically at 376 MHz for a 400 MHz instrument. A simple pulse-acquire sequence is usually sufficient. It is crucial to use an appropriate reference standard; for CDCl₃, an external reference of CFCl₃ (δ = 0.0 ppm) or a secondary standard can be used.[2][3]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm).[4] Analyze the chemical shifts, multiplicities, coupling constants, and integrals.

Mass Spectrometry

The following workflow is recommended for mass spectrometric analysis.

Caption: General workflow for ESI Mass Spectrometry analysis.

Step-by-step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (MeOH) or acetonitrile (ACN).

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺. If tandem MS (MS/MS) is available, induce fragmentation of the molecular ion to aid in structural confirmation.

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The proton NMR spectrum is expected to show four main regions. The aromatic region (δ 7.45-6.85 ppm) will contain signals for the five protons of the benzyl group and the two protons of the difluorinated phenyl ring. The signals for the difluorinated ring protons will be split by each other and by the adjacent fluorine atoms, leading to complex multiplets. The benzylic protons (CH₂) are expected to appear as a singlet around δ 5.20 ppm. The twelve protons of the pinacol group will give a characteristic sharp singlet at approximately δ 1.35 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of large carbon-fluorine coupling constants. The carbons directly attached to the fluorine atoms (C-2 and C-3) will appear as doublets of doublets with large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz.[5] Other carbons in the difluorinated ring will also show smaller C-F couplings. The benzylic and pinacol carbons will appear as singlets at their expected chemical shifts.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the substitution pattern of the fluorinated ring. For a 2,3-difluoro substitution pattern, two signals are expected. These signals will be split into doublets due to coupling to each other (³JFF).[6] The chemical shifts are sensitive to the electronic environment, and the predicted values are based on related difluorinated aromatic compounds.

Mass Spectrum

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. A characteristic fragmentation pathway would be the loss of the benzyl group (C₇H₇), leading to a fragment ion at m/z 270.12.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester. By combining this predicted data with the provided experimental protocols, researchers can confidently synthesize, purify, and characterize this important chemical building block. The principles of data interpretation outlined herein should serve as a valuable resource for scientists working with complex fluorinated organic molecules.

References

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

University of California, Santa Barbara. 19Flourine NMR. Retrieved from [Link]

-

A. G. Dos, et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

University of California, Santa Barbara. Fluorine NMR. Retrieved from [Link]

-

VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

-

PubChem. 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester. Retrieved from [Link]

-

The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. 2,3-difluoro-6-methoxyphenylboronic acid pinacol ester. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,3-difluoro-6-methoxyphenylboronic acid pinacol ester (C13H17BF2O3) [pubchemlite.lcsb.uni.lu]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Guide to the Purity Analysis of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

Foreword: The Imperative of Purity in Modern Drug Synthesis

In the landscape of pharmaceutical development, the starting materials and intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are of paramount importance. 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is a key building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in complex target molecules. The purity of this reagent is not merely a quality metric; it is a critical determinant of the subsequent reaction's yield, impurity profile, and the ultimate safety and efficacy of the final drug substance. This guide provides a multi-faceted, technically robust framework for the comprehensive purity analysis of this vital intermediate, grounded in established scientific principles and regulatory expectations.

The analytical strategy herein is designed as an orthogonal system, where distinct, complementary techniques are employed to build a holistic and trustworthy purity profile. We will delve into the specific challenges posed by boronic acid pinacol esters, chief among them being their susceptibility to hydrolysis, and present field-proven protocols to mitigate these issues and ensure analytical accuracy.

The Analytical Challenge: Intrinsic Instability of Boronic Acid Pinacol Esters

The primary analytical hurdle for boronic acid pinacol esters is their inherent reactivity, particularly their facile hydrolysis to the corresponding boronic acid.[1][2] This degradation can occur during sample preparation, storage, and even during chromatographic analysis, leading to an inaccurate assessment of the material's purity.[3] The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water. This instability necessitates specialized analytical approaches to prevent artifact formation.

Furthermore, a comprehensive purity profile must account for various potential impurities as defined by the International Council for Harmonisation (ICH) guidelines, including organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[4][5]

Figure 1: Primary hydrolytic degradation pathway of the pinacol ester.

Orthogonal Strategy for Comprehensive Purity Assessment

To construct a reliable purity profile, a multi-technique, or orthogonal, approach is essential. No single method can adequately characterize all potential impurities. Our strategy integrates chromatographic techniques for organic purity, spectroscopic methods for identity and structure confirmation, and specific assays for water and volatile impurities.

Figure 2: Orthogonal workflow for purity analysis.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the cornerstone for determining the assay (potency) and quantifying related organic impurities. The key to success lies in developing a method that prevents on-column hydrolysis of the pinacol ester.

Expertise-Driven Method Development

-

Stationary Phase Selection: Standard silica-based C18 columns possess surface silanol groups that can act as nucleophiles, promoting hydrolysis.[6] Therefore, a column with low silanol activity or end-capping, such as a Waters XTerra™ MS C18 or equivalent, is the authoritative choice to minimize this on-column degradation.[3][6]

-

Mobile Phase and Diluent: Protic solvents (like water or methanol) in the sample diluent can cause significant hydrolysis before injection.[3] The use of an aprotic diluent, such as 100% acetonitrile, is critical for sample stability.[1][3] While a neutral or acid-free mobile phase is often sufficient with a low-silanol column, for particularly sensitive esters, a highly basic mobile phase (e.g., pH 12.4) can be employed to further stabilize the compound.[1][2]

-

Temperature Control: The autosampler should be cooled (e.g., 4°C) to enhance the stability of the prepared sample over the course of the analytical run.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD), autosampler with temperature control, and a column oven.

-

Sample Preparation (in duplicate):

-

Accurately weigh approximately 25 mg of the 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with 100% acetonitrile. This is the Stock Solution (~0.5 mg/mL).

-

Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with 100% acetonitrile to obtain the final Test Solution (~0.05 mg/mL).

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm | Low silanol activity minimizes on-column hydrolysis.[6] |

| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |

| Mobile Phase B | Acetonitrile | Organic component for elution. |

| Gradient | See Table 2 | Provides separation of the main peak from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 35°C | Ensures reproducible retention times. |

| Autosampler Temp. | 4°C | Enhances sample stability.[6] |

| Detection | UV at 220 nm | Wavelength for sensitive detection of the aromatic system. |

| Injection Volume | 5 µL | Appropriate volume for the concentration and column size. |

| Run Time | 25 minutes | Sufficient to elute all components and re-equilibrate. |

Table 1: HPLC Method Parameters

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

Table 2: HPLC Gradient Profile

-

Data Analysis:

-

Calculate the Assay (% w/w) against a qualified reference standard.

-

Determine the area percent of all related impurities, reporting any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[5]

-

Identity and Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for structural elucidation and can be used for quantitative purity assessment (qNMR).[7]

-

¹H NMR: Confirms the presence of all proton environments (benzyloxy, phenyl, pinacol methyls) and their correct integrations. It can be used to identify and quantify proton-bearing impurities against the main analyte signals.[8]

-

¹⁹F NMR: Given the difluoro-substitution, ¹⁹F NMR is a highly sensitive and specific tool. It provides a clean spectrum where signals from fluorine-containing impurities can be easily detected and quantified.[9]

-

¹¹B NMR: Confirms the presence of the boron atom in the correct chemical environment, distinguishing the pinacol ester from the free boronic acid.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample into an NMR tube.

-

Solvent: Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from interfering signals.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

Confirm that all chemical shifts, coupling constants, and integrations are consistent with the structure of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester.

-

Integrate impurity signals relative to a known signal from the main compound to estimate their levels.

-

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight of the compound and its fragments, confirming its identity.

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.

-

Challenge: Free boronic acids are known to form cyclic trimers (boroxines) which can complicate mass spectra.[11] Analysis of the more stable pinacol ester generally avoids this issue.

-

Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation. Common fragmentation patterns for esters include cleavage adjacent to the carbonyl group or loss of the alkoxy group.[12]

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An LC system coupled to a mass spectrometer. The HPLC method described in Section 3 can be adapted.

-

Ionization Mode: ESI in positive ion mode is typically effective.

-

Data Acquisition: Acquire full scan data to determine the parent ion's mass-to-charge ratio (m/z). The expected [M+H]⁺ ion should be observed.

-

MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions, comparing them to expected fragmentation pathways.

Analysis of Volatile and Other Impurities

Residual Solvents by Headspace Gas Chromatography (GC-HS)